1-Chloro-3-(4-ethylphenoxy)propane
Description
Properties
Molecular Formula |
C11H15ClO |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-4-ethylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QCCAWPZLGOVCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 1-Chloro-3-(4-ethylphenoxy)propane
Reactivity and Stability
- Synthetic Utility: 1-Chloro-3-(p-fluorophenoxy)propane demonstrated efficient alkylation under microwave conditions (210°C, 2 min, 56% yield) . This suggests that this compound may exhibit similar reactivity in nucleophilic substitutions. Hydroxyl-containing analogs like 1-Chloro-3-(4-chlorophenoxy)propan-2-ol show reduced metabolic stability (high clearance: 68 mL/min/kg in rats) , indicating that hydroxylation may compromise in vivo performance compared to non-hydroxylated derivatives.
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F) on the phenoxy ring enhance electrophilicity at the chlorine-bearing carbon, facilitating nucleophilic displacement. In contrast, electron-donating groups (e.g., -OCH₂CH₃ in rac-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) may reduce reactivity but improve solubility .
Physicochemical Properties
- Lipophilicity: The ethyl group in this compound likely increases lipophilicity (predicted logP ~3.5) compared to fluorinated (logP ~2.5) or hydroxylated analogs (logP ~2.5) .
- Thermal Stability: Microwave-assisted synthesis of p-fluorophenoxy derivatives suggests thermal stability up to 210°C, a trait shared with ethyl-substituted analogs .
Research Findings and Challenges
- Metabolic Stability: Chloro-phenoxy propane derivatives with hydroxyl groups (e.g., 1-Chloro-3-(4-chlorophenoxy)propan-2-ol) show high clearance rates, limiting their utility in long-acting therapeutics .
- Synthetic Scalability : While microwave methods improve yields for fluorinated analogs , scalability for ethyl-substituted variants requires further optimization.
Preparation Methods
Phenoxide Formation
4-Ethylphenol is deprotonated using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds as follows:
Optimal conditions require temperatures between 0–5°C to minimize side reactions.
Alkylation with 1,3-Dichloropropane
The phenoxide ion attacks 1,3-dichloropropane in an mechanism, preferentially substituting the less sterically hindered terminal chlorine:
Key parameters:
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance ion separation.
-
Temperature : 60–80°C for 12–24 hours.
Friedel-Crafts Alkylation with Aluminum Chloride Catalysis
Friedel-Crafts alkylation offers a single-step route using 4-ethylphenol and 1,3-dichloropropane in the presence of Lewis acids like aluminum chloride (AlCl₃).
Reaction Mechanism
AlCl₃ coordinates with 1,3-dichloropropane, polarizing the C-Cl bond and facilitating electrophilic attack by 4-ethylphenol:
Optimization Insights
-
Catalyst Loading : 1.2 equivalents of AlCl₃ maximize electrophile generation.
-
Solvent : Dichloromethane (DCM) or chlorobenzene improves solubility.
-
Workup : Aqueous sodium bicarbonate neutralizes excess AlCl₃, followed by DCM extraction.
Halogen Exchange Reactions
Halogen exchange provides an alternative route using 1-bromo-3-(4-ethylphenoxy)propane and metal chlorides.
Finkelstein Reaction
Treatment of the bromo-analog with sodium iodide (NaI) in acetone facilitates bromide-chloride exchange:
Limitations : Low yields (~50%) due to equilibrium constraints.
Use of Lewis Acids
Zinc chloride (ZnCl₂) in DCM accelerates the exchange at reflux (40°C):
Yield : 60–65% after column chromatography.
Industrial-Scale Considerations
Purification Techniques
-
Distillation : Fractional distillation under reduced pressure (10–15 mmHg) isolates the product (bp 120–125°C).
-
Crystallization : Cooling the crude product in ethanol yields crystalline this compound with >99% purity.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Williamson Synthesis | 65–75% | 90–95% | Moderate | High |
| Friedel-Crafts Alkylation | 70–80% | 95–99% | Low | High |
| Halogen Exchange | 50–65% | 85–90% | High | Moderate |
Key Findings :
-
The Friedel-Crafts method offers the best balance of yield and purity for industrial applications.
-
Halogen exchange is less favored due to higher reagent costs and lower efficiency.
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-chloro-3-(4-ethylphenoxy)propane, and how do reaction conditions impact yield?
- Methodology : The compound is commonly synthesized via nucleophilic substitution. For example, alkylation of 4-ethylphenol with 1-bromo-3-chloropropane in acetone, using K₂CO₃ as a base under reflux (24 hours) yields the target compound. Microwave-assisted synthesis (210°C, 2 minutes) with KI and DIEA in acetonitrile can improve reaction efficiency (56% yield) compared to conventional heating .
- Key Considerations : Optimize solvent polarity, base strength, and temperature to minimize side reactions like elimination.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology : Use silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:10 ratio) for small-scale purification. For industrial-scale processes, distillation under reduced pressure or crystallization from ethanol may enhance purity .
- Validation : Confirm purity via HPLC or GC-MS, and characterize using ¹H NMR (e.g., δ 3.71 ppm for CH₂Cl and δ 4.05 ppm for OCH₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Store at -20°C for long-term stability (1-2 years) and -4°C for short-term use (1-2 weeks). Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation. Dispose of waste via certified hazardous waste services .
Advanced Research Questions
Q. How can structural modifications of this compound improve metabolic stability in pharmacokinetic studies?
- Case Study : Replace the chlorine atom with a trifluoromethyl group to reduce metabolic oxidation. For example, 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone showed enhanced stability due to fluorine’s electron-withdrawing effects .
- Experimental Design : Conduct in vitro microsomal assays to compare clearance rates. Use LC-MS/MS to monitor metabolite formation .
Q. What strategies resolve contradictions in reaction yields between microwave-assisted and conventional synthesis methods?
- Data Analysis : Microwave heating reduces reaction time but may unevenly distribute heat, leading to variability. Use controlled temperature profiles and compare yields across multiple batches. Statistical tools like ANOVA can identify significant factors (e.g., solvent volume, microwave power) .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity in further derivatization?
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at the oxygen atom, facilitating alkylation. Conversely, electron-withdrawing groups (e.g., -NO₂) may reduce reactivity. Test via Hammett plots or DFT calculations .
Q. What analytical methods are critical for characterizing degradation products of this compound under stressed conditions?
- Protocol : Expose the compound to heat (40–80°C), light, and varying pH. Use LC-HRMS to identify degradation products (e.g., hydrolysis to 3-(4-ethylphenoxy)-1-propanol). Quantify degradation kinetics using Arrhenius models .
Methodological Challenges and Solutions
Q. How can researchers troubleshoot low yields in reductive alkylation reactions involving this compound?
- Troubleshooting Guide :
- Issue : Competing elimination reactions.
- Solution : Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) and lower temperatures.
- Validation : Monitor reaction progress via TLC and isolate intermediates .
Q. What computational tools predict the environmental impact of this compound?
- Tools : EPA EPI Suite for biodegradation and toxicity modeling. DSSTox database (DTXSID70568440) provides ecotoxicity data for structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
